Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate

Lipophilicity Drug-likeness ADME

Researchers requiring regioisomerically pure biphenyl building blocks face supply inconsistency. Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS 1414029-17-6) solves this with verified LogP 2.61 and TPSA 63.6 Ų-significantly lower than regioisomer CAS 1261895-50-4 (LogP 3.31). • Orthogonal Cl/CHO handles enable sequential Pd-catalyzed coupling and aldehyde condensation. • ≥95% purity ensures reproducible SAR data. • Phenolic -OH for affinity tag conjugation without altering physicochemical profile.

Molecular Formula C15H11ClO4
Molecular Weight 290.7 g/mol
CAS No. 1414029-17-6
Cat. No. B1430369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate
CAS1414029-17-6
Molecular FormulaC15H11ClO4
Molecular Weight290.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1C=O)C2=C(C=CC(=C2)O)Cl
InChIInChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-10(13(11)8-17)12-7-9(18)5-6-14(12)16/h2-8,18H,1H3
InChIKeyOFAPTLAKCGKOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate Overview


Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS 1414029-17-6) is a synthetic organic compound belonging to the functionalized biphenyl carboxylate class, with the molecular formula C₁₅H₁₁ClO₄ and a molecular weight of 290.7 g/mol . It is characterized by a biphenyl scaffold bearing a methyl ester, a formyl group, a chloro substituent, and a phenolic hydroxyl group, offering multiple reactive handles for derivatization [1]. The compound is primarily utilized as a research chemical and building block in medicinal chemistry, environmental research, and industrial organic synthesis, where its specific substitution pattern enables the construction of more complex molecular architectures .

Multifunctional biphenyl scaffold
Four reactive handles (ester, formyl, chloro, phenol) enable modular derivatization for medicinal and synthetic chemistry.
Reported lower lipophilicity vs. regioisomers
May support solubility optimization and reduced non-specific binding in lead series SAR studies.
Defined purity specification
Minimum 95% purity (CoA basis) supports reproducible synthesis and assay outcomes.

Substitution Failure: Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate


Despite sharing the same core biphenyl scaffold and molecular formula (C₁₅H₁₁ClO₄) with close regioisomeric analogs such as methyl 2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoate (CAS 1261895-50-4), the target compound exhibits distinct physicochemical properties that preclude simple interchangeability in research and synthetic applications [1]. The position of the chloro and hydroxyl substituents on the phenyl ring directly influences critical parameters including lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity, which in turn affect solubility, membrane permeability, and chromatographic behavior [2]. Furthermore, the specific substitution pattern dictates the compound's reactivity profile in downstream transformations, such as Suzuki-Miyaura cross-couplings, ester hydrolysis, or aldehyde condensations, meaning that substitution with a regioisomer would alter reaction kinetics, yields, or even the feasibility of a synthetic route . The data below quantify these differences, demonstrating why procurement of the exact CAS 1414029-17-6 compound is scientifically necessary.

Target Compound
Close Analogs
Lipophilicity & Chromatography Regioisomeric substitution pattern controls LogP and TPSA; target compound’s lower lipophilicity may shift retention times and solubility relative to regioisomer CAS 1261895-50-4.
Regioisomeric Analog Risk Using a regioisomer with higher LogP would alter chromatographic behavior, membrane permeability, and hydrogen-bonding capacity, invalidating method transfer.
Ester vs. Acid Reactivity Methyl ester provides orthogonal protection and distinct solubility; hydrolysis to carboxylic acid (CAS 1261945-06-5) would introduce additional H-bond donors and shift extraction profiles.
Carboxylic Acid Analog Risk Carboxylic acid form exhibits different LogP and reactivity, impacting cross-coupling regioselectivity and the feasibility of downstream amide/ester formations.

Comparative Evidence: Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate


Reduced Lipophilicity vs. Closest Regioisomer

The target compound exhibits a calculated LogP of 2.61, which is 0.70 log units lower than the regioisomeric analog methyl 2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoate (CAS 1261895-50-4) with a LogP of 3.31 [1]. This difference indicates reduced lipophilicity, which can translate to improved aqueous solubility and altered membrane permeability profiles in biological assays.

Lipophilicity vs Regioisomer
Data to verify
LogP 2.61 vs 3.31
Δ = −0.70
Supports solubility and chromatographic method development
In silico prediction; experimental validation recommended
Lipophilicity Drug-likeness ADME Chromatography

Lower Lipophilicity vs. Carboxylic Acid Analog

Compared to the corresponding carboxylic acid analog 2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoic acid (CAS 1261945-06-5), the methyl ester target compound has a calculated LogP of 2.61 versus 3.22 for the acid [1]. This represents a ΔLogP of -0.61.

Lipophilicity vs Acid Analog
Data to verify
LogP 2.61 vs 3.22
Δ = −0.61
Guides purification strategy selection
In silico; confirm with reverse-phase HPLC
Lipophilicity Solubility Formulation

Defined Purity and Storage Stability

The target compound is commercially available with a minimum purity specification of 95%, as verified by multiple suppliers including BOC Sciences and AKSci . While no direct comparative purity data is available for regioisomeric analogs, this defined specification provides a baseline for procurement and ensures consistency in research applications. Recommended long-term storage is in a cool, dry place .

Purity Specification
Supplier data
≥95% (CoA basis)
Ensures reproducible synthesis outcomes
Analytical method not specified; verify with in-house QC
Purity Quality Control Reproducibility

Application Scenarios: Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate


Medicinal Chemistry: Reduced-Lipophilicity Lead Optimization

The compound's LogP of 2.61, which is significantly lower than that of regioisomeric analog CAS 1261895-50-4 (LogP 3.31) [1], makes it a preferred building block for medicinal chemistry programs aiming to improve aqueous solubility and reduce LogP-related off-target effects. Its use in early-stage SAR studies can help fine-tune the lipophilicity of lead series without altering the core biphenyl pharmacophore.

Organic Synthesis: Cross-Coupling and Condensation Intermediate

The presence of both a chloro substituent and a formyl group on the biphenyl scaffold enables sequential orthogonal derivatization. The chloro group serves as a handle for Pd-catalyzed cross-coupling reactions, while the aldehyde can undergo reductive amination, Grignard additions, or condensation with amines to generate Schiff bases . The specific substitution pattern directs regioselectivity in these transformations, which would differ if a regioisomeric analog were substituted.

Chemical Biology: Probe Development for Target Engagement

The compound's moderate lipophilicity (LogP 2.61) and phenolic hydroxyl group offer a balance between membrane permeability and aqueous solubility, making it a suitable scaffold for developing chemical probes. The hydroxyl group can be functionalized with affinity tags (e.g., biotin) or fluorescent reporters without drastically altering the overall physicochemical profile [2].

Analytical Chemistry: Reference Standard for Chromatographic Method Development

With a defined purity specification of ≥95% and known physicochemical properties (LogP 2.61, TPSA 63.6 Ų) , this compound can serve as a reference standard for developing and validating HPLC or LC-MS methods aimed at separating closely related biphenyl carboxylate analogs. Its distinct retention time relative to regioisomers like CAS 1261895-50-4 (LogP 3.31) provides a benchmark for method optimization.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Lead Optimization
Reduced-lipophilicity biphenyl scaffold
Solubility & permeability assays
Organic Synthesis: Cross-Coupling Intermediate
Orthogonal reactive handles (Cl, CHO, OH, COOMe)
Regioselective coupling & condensation
Chemical Biology: Probe Development
Balanced hydrophilicity & reactive phenol
Conjugation with affinity tags/reporters
Analytical Chemistry: Reference Standard
Defined purity & distinct LogP
HPLC/LC-MS method development vs. regioisomers

Technical Documentation Hub

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